molecular formula C16H17NO4S B3017666 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid CAS No. 690646-14-1

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid

Cat. No.: B3017666
CAS No.: 690646-14-1
M. Wt: 319.38
InChI Key: JLVDOUVDFOGCCD-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfonylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 2,5-dimethylaniline to form 2,5-dimethylphenylsulfonamide. This intermediate is then subjected to a Mannich reaction with formaldehyde and benzoic acid to yield the final product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the sulfonamide and subsequent Mannich reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide group and have similar inhibitory activities against enzymes.

    2,5-Dimethylbenzoic acid: Lacks the sulfonylaminomethyl group but shares the benzoic acid core structure.

    Sulfonylaminomethylbenzoic acids: Variants with different substituents on the phenyl ring.

Uniqueness

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid is unique due to the specific combination of the sulfonylaminomethyl group and the 2,5-dimethyl substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-4-12(2)15(9-11)22(20,21)17-10-13-5-7-14(8-6-13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDOUVDFOGCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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